{4-[(4-Nitrobenzyl)oxy]phenyl}methanol
Overview
Description
{4-[(4-Nitrobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C14H13NO4 It is characterized by the presence of a nitrobenzyl group attached to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-Nitrobenzyl)oxy]phenyl}methanol typically involves the reaction of 4-nitrobenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
{4-[(4-Nitrobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(4-Nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell walls or membranes .
Comparison with Similar Compounds
- {4-[(4-Nitrophenyl)methoxy]phenyl}methanol
- {4-[(4-Aminobenzyl)oxy]phenyl}methanol
- {4-[(4-Methylbenzyl)oxy]phenyl}methanol
Comparison:
- {4-[(4-Nitrophenyl)methoxy]phenyl}methanol: Similar in structure but with a nitrophenyl group instead of a nitrobenzyl group. This difference can affect its reactivity and biological activity.
- {4-[(4-Aminobenzyl)oxy]phenyl}methanol: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
- {4-[(4-Methylbenzyl)oxy]phenyl}methanol: The methyl group is less reactive compared to the nitro group, leading to different chemical and biological properties .
Properties
IUPAC Name |
[4-[(4-nitrophenyl)methoxy]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPGVRQGGSKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379350 | |
Record name | {4-[(4-Nitrophenyl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77350-57-3 | |
Record name | {4-[(4-Nitrophenyl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-NITROBENZYLOXY)BENZYL ALCOHOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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